molecular formula C9H10N2O4 B1427119 Methyl 2-amino-5-methyl-3-nitrobenzoate CAS No. 1248541-72-1

Methyl 2-amino-5-methyl-3-nitrobenzoate

Cat. No.: B1427119
CAS No.: 1248541-72-1
M. Wt: 210.19 g/mol
InChI Key: BMVWWCPPMDIQTE-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-methyl-3-nitrobenzoate: is an organic compound with the molecular formula C9H10N2O4 . It is a derivative of benzoic acid, characterized by the presence of an amino group, a nitro group, and a methyl ester group. This compound is often used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-methyl-3-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder with hydrochloric acid (HCl).

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents like dimethyl sulfoxide (DMSO).

Major Products:

Scientific Research Applications

Methyl 2-amino-5-methyl-3-nitrobenzoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-methyl-3-nitrobenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Methyl 2-amino-3-nitrobenzoate: Similar structure but lacks the methyl group at the 5-position.

    Methyl 2-amino-5-nitrobenzoate: Similar structure but lacks the methyl group at the 3-position.

    Methyl 2-methyl-3-nitrobenzoate: Similar structure but lacks the amino group.

Uniqueness: Methyl 2-amino-5-methyl-3-nitrobenzoate is unique due to the presence of both an amino group and a nitro group on the benzoate ring, along with a methyl group at the 5-position. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

Methyl 2-amino-5-methyl-3-nitrobenzoate is a compound of significant interest in various fields, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₀N₂O₄
  • Molecular Weight : 198.19 g/mol
  • SMILES Notation : CC1=CC(=C(C(=C1)N+[O-])N)C(=O)OC

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains, suggesting its potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary research indicates that it may possess anti-inflammatory properties, making it a candidate for the development of anti-inflammatory drugs.
  • Anticancer Potential : The compound has been evaluated in vitro against different cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for its use in cancer therapy.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways or microbial metabolism, thereby exerting its antimicrobial and anti-inflammatory effects.
  • Cell Signaling Pathways : It is suggested that the compound can influence various biochemical pathways related to oxidative stress and inflammation, potentially modulating cellular responses to stressors.

Table 1: Summary of Biological Activity Studies

StudyActivity EvaluatedMethodologyKey Findings
AntimicrobialDisc diffusion methodInhibited growth of E. coli and S. aureus
AnticancerMTT assay on HEP3BPN11 cellsShowed significant cytotoxicity compared to methotrexate
Anti-inflammatoryCytokine release assayReduced TNF-alpha levels in vitro

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound was tested against E. coli and S. aureus using a disc diffusion method, showing zones of inhibition comparable to standard antibiotics.

Case Study 2: Anti-cancer Activity

In vitro assays on liver cancer cell lines demonstrated that this compound exhibited potent cytotoxic effects. The study utilized the MTT reduction assay to evaluate cell viability, revealing that certain derivatives of this compound had higher inhibitory activity than methotrexate, a common chemotherapeutic agent.

Properties

IUPAC Name

methyl 2-amino-5-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-3-6(9(12)15-2)8(10)7(4-5)11(13)14/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVWWCPPMDIQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728948
Record name Methyl 2-amino-5-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248541-72-1
Record name Methyl 2-amino-5-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-methyl-3-nitro-benzoic acid (5 g, 24 mmol) in a mixture of methanol & ether (8:2, 50 mL), a freshly generated diazomethane gas collected in ether was added until the reaction completes. The reaction mixture was evaporated under reduced pressure and was purified by flash column chromatography using 5% ethyl acetate in hexane as an eluent to get 4.5 g (83%) of the required product as a yellow coloured solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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